3-Methyl-2-nitropyridine

Vue d'ensemble

Description

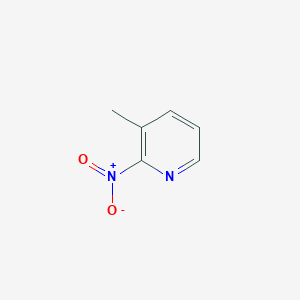

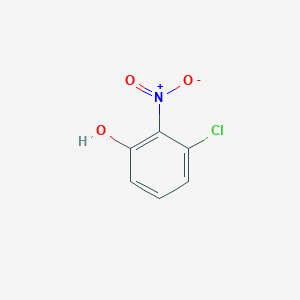

3-Methyl-2-nitropyridine is a compound that belongs to the class of nitropyridines, which are characterized by the presence of a nitro group (-NO2) attached to a pyridine ring. The pyridine ring is a heterocyclic aromatic compound with a nitrogen atom replacing one of the carbon atoms. The methyl group (-CH3) and the nitro group on the pyridine ring influence the chemical and physical properties of the compound, as well as its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 3-nitropyridines can be achieved through the reaction of 1-methyl-3,5-dinitro-2-pyridone with ketones or aldehydes in the presence of ammonia. This process yields alkyl- or aryl-substituted 3-nitropyridines with moderate to high yields, particularly when enamines derived from ketones are used. The reaction mechanism involves competitive ring transformations, as evidenced by deuterium-labeled experiments . Additionally, regioselective synthesis of 2-substituted 3-nitropyridines can be accomplished by a one-pot reaction of substituted 1-methyl-3,5-dinitro-2-pyridones with ketones and ammonia, proceeding via an addition-addition-elimination-elimination mechanism .

Molecular Structure Analysis

Quantum chemical calculations using density functional theory (DFT) have been employed to study the energy and molecular structure of nitropyridine derivatives. For instance, 2-amino-3-methyl-5-nitropyridine has been analyzed using various basis sets, with the optimized geometry and vibrational analysis being carried out using the B3LYP/cc-pVTZ basis set. The molecular structures of other nitropyridine derivatives have also been determined using DFT and compared to X-ray crystallographic data .

Chemical Reactions Analysis

The reactivity of 3-methyl-2-nitropyridine and its derivatives can be influenced by the presence of substituents on the pyridine ring. For example, the introduction of a methyl group adjacent to the carboxamide function can enhance the anticoccidial activity of methyl-nitropyridinecarboxamides . The chemical behavior of these compounds is also affected by intramolecular charge transfer and hyperconjugative interactions, which can be investigated through natural bonding orbital (NBO) analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methyl-2-nitropyridine derivatives can be elucidated through vibrational spectroscopic studies, such as FT-IR and FT-Raman, as well as NBO analysis and molecular electrostatic potential (MEP) surface mapping. These studies provide insights into the conformational stability, bond strength, charge density distribution, and sites of chemical reactivity. The HOMO-LUMO gap determined by quantum chemical calculations can indicate the electron-donating and electron-accepting abilities of the molecules . Additionally, the spectroscopic behavior in the solid state can be studied through X-ray diffraction and various spectroscopic techniques, revealing information about molecular interactions and proton transfer dynamics .

Applications De Recherche Scientifique

Vibrational Spectral Studies and Molecular Analysis

- Studies on derivatives of 3-Methyl-2-nitropyridine, like 2-hydroxy-4-methyl-3-nitropyridine, have provided insights into their conformational stability and vibrational characteristics. These compounds' molecular stability and bond strength were investigated, revealing information about charge transfer and chemical reactivity sites (Balachandran, Lakshmi, & Janaki, 2012).

Spectroscopic and Chemical Structure Analysis

- Vibrational spectroscopy, including FT-IR and FT-Raman studies, along with molecular electrostatic potential surface analysis, have been conducted on similar compounds like 3-hydroxy-6-methyl-2-nitropyridine. These analyses provide a deeper understanding of the molecular structure, stability, and electronic properties (Karnan, Balachandran, & Murugan, 2012).

Applications in Organic Synthesis

- 3-Nitropyridine, closely related to 3-Methyl-2-nitropyridine, has been used in organic synthesis, showing high regioselectivity in reactions with ammonia or alkylamines. This demonstrates its potential as a precursor for various organic compounds (Bakke & Svensen, 2001).

Nonlinear Optics Characterization

- 3-Methyl-4-nitropyridine-1-oxide, a variant of 3-Methyl-2-nitropyridine, exhibits significant nonlinear optical behavior, particularly in second-harmonic generation. Its crystal quality and optical performance have been investigated, showing potential applications in optoelectronics (Andreazza et al., 1990).

Development of Fluorescent Probes

- Derivatives of 3-Methyl-2-nitropyridine have been used to develop fluorescent probes for detecting specific metal ions like Fe3+ and Hg2+ in aqueous media. This showcases their potential in environmental monitoring and biological applications (Singh, Thakur, Raj, & Pandey, 2020).

Synthesis of Anticancer Drug Intermediates

- Compounds like 1-methyl-3-(5-nitropyridin-2-yl) urea, an intermediate for small molecule anticancer drugs, have been synthesized from derivatives of 3-Methyl-2-nitropyridine, indicating its role in medicinal chemistry (Zhang, Lai, Feng, & Xu, 2019).

Biotransformation Studies

- Microbial transformation of 2-amino-4-methyl-3-nitropyridine has yielded new compounds with potential applications in pharmaceuticals and chemical synthesis (Tully, Liu, Huang, Ye, Patel, & Goswami, 2012).

Anticoccidial Activity

- Methyl-2- and 3-nitropyridinecarboxamides, related to 3-Methyl-2-nitropyridine, have shown promising anticoccidial activity, important for developing anti-parasitic drugs (Morisawa, Kataoka, Sakamoto, Nagahori, Kitano, & Kusano, 1978).

Safety And Hazards

3-Methyl-2-nitropyridine is a combustible liquid that can cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Orientations Futures

One of the retrieved papers mentions that some 2-styrylpyridines, which can be synthesized from 2-methyl-3-nitropyridines, showed remarkable fluorescent properties . This suggests potential future directions in the exploration of the fluorescent properties of these compounds for various applications.

Propriétés

IUPAC Name |

3-methyl-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-5-3-2-4-7-6(5)8(9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHSGPKSSZLCGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340357 | |

| Record name | 3-Methyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-nitropyridine | |

CAS RN |

18368-73-5 | |

| Record name | 3-Methyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]isoxazole-5-sulfonyl chloride](/img/structure/B96786.png)